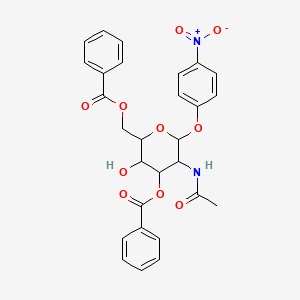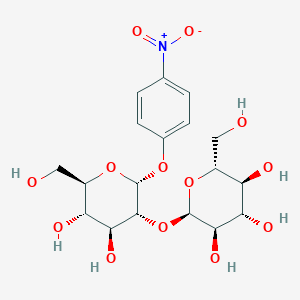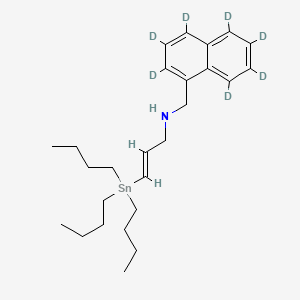
N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex naphthalene derivatives involves various strategies, including reductive amination, cyclization reactions, and coupling reactions. For example, reductive amination of 1-naphthaldehyde can yield N-methyl-(naphth-1-yl)methylamine with high specificity and yield, highlighting the efficiency of synthesis methods for naphthalene derivatives (Kazakov, 2003). Cyclization reactions, such as those mediated by triflic acid, can produce complex naphthylamine structures, demonstrating the versatility of synthetic approaches (King et al., 2013).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be elucidated through spectroscopic methods and computational studies. For instance, Density Functional Theory (DFT) studies offer insights into the molecular geometry, vibrational frequencies, and electronic properties of these compounds, providing a deep understanding of their molecular structure (Sarojini et al., 2012).
Chemical Reactions and Properties
Naphthalene derivatives participate in various chemical reactions, including cyclometallation and benzannulation, highlighting their reactivity and potential as intermediates in organic synthesis. These reactions can introduce functional groups or form complex structures, expanding the utility of naphthalene derivatives in chemical synthesis (Singh et al., 2019).
Physical Properties Analysis
The physical properties of naphthalene derivatives, such as solubility, melting points, and crystalline structure, can be characterized through experimental studies, including X-ray diffraction and thermal analysis. These properties are crucial for understanding the behavior of these compounds in different environments and for their application in materials science (Borowiak et al., 2010).
科学的研究の応用
Synthesis of Biologically Active Substances : N-substituted (naphth-1-yl)methylamines, similar in structure to the queried compound, are precursors in the synthesis of biologically active substances, including drugs like terbinafine (Kazakov, 2003).
Selective Delivery into Cells with Active Polyamine Transporters : N(1)-substituted polyamines containing naphthalene derivatives have been studied for their selective delivery into cells with active polyamine transporters, suggesting potential applications in targeted drug delivery (Gardner et al., 2004).
Study of Intramolecular Exciplex Formation : Research on naphthylalkylamines, which share a structural resemblance, has been conducted to understand their intramolecular interactions and exciplex formation. This has implications in the study of fluorescence and quenching mechanisms (Chandross & Thomas, 1971).
Fluorescent Probe Development : The development of fluorescent probes for detecting substances like methylamine has been explored using compounds structurally related to naphthalene derivatives (Gu, Ma, & Liang, 2001).
Metabolism of Amphetamine-based Substances : Studies on the metabolism of substances like N-Methyl-1-(naphthalen-2-yl)propan-2-amine in human liver microsomes have implications for understanding the metabolic pathways of related compounds (Hong et al., 2021).
Applications in Supramolecular Chemistry and Sensors : Naphthalene diimides, which are structurally related, have applications in supramolecular chemistry, sensor development, and molecular switching devices (Kobaisi et al., 2016).
Toxicity Studies : The toxicity of naphthalene and its derivatives has been studied in various marine organisms, providing insights into environmental impacts and safety considerations (Ott, Harris, & O'Hara, 1978).
特性
IUPAC Name |
(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-3-tributylstannylprop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N.3C4H9.Sn/c1-2-10-15-11-13-8-5-7-12-6-3-4-9-14(12)13;3*1-3-4-2;/h1-9,15H,10-11H2;3*1,3-4H2,2H3;/i3D,4D,5D,6D,7D,8D,9D;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHCFCJLUZMISU-OBRQZUGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCNCC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/[Sn](CCCC)(CCCC)CCCC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662214 |
Source


|
| Record name | (2E)-N-{[(~2~H_7_)Naphthalen-1-yl]methyl}-3-(tributylstannyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310383-84-6 |
Source


|
| Record name | (2E)-N-{[(~2~H_7_)Naphthalen-1-yl]methyl}-3-(tributylstannyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

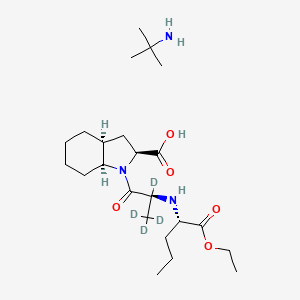
![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/no-structure.png)


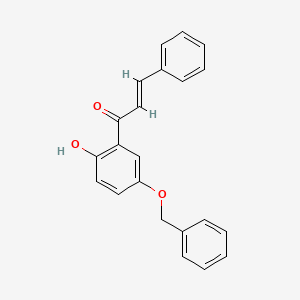

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)
